1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole
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Description
1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a benzimidazole derivative that has a thioether group attached to a naphthalene ring. The synthesis method of this compound is relatively simple, and it can be produced in a few steps from commercially available starting materials.
Scientific Research Applications
Synthesis and Biological Interactions
A study by Paul et al. (2015) synthesized a series of benzimidazole-containing compounds and evaluated their interactions with calf thymus DNA, demonstrating their ability to effectively bind through an intercalative mode. These compounds exhibited substantial in vitro cytotoxic effects against several cancer cell lines, highlighting their potential in cancer therapy Paul et al., 2015.
Antioxidant Properties
Kuş et al. (2004) investigated novel benzimidazole derivatives for their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation levels. One compound was found to cause an 84% inhibition of lipid peroxidation, outperforming butylated hydroxytoluene (BHT), a known antioxidant Kuş et al., 2004.
Anticancer Evaluation
Salahuddin et al. (2014) synthesized oxadiazole derivatives of benzimidazole and evaluated their in vitro anticancer efficacy. One compound showed significant activity on a breast cancer cell line, suggesting the potential of these derivatives in cancer treatment Salahuddin et al., 2014.
Antimicrobial and Molluscicidal Activities
Nofal et al. (2002) synthesized new benzimidazole derivatives and assessed their antimicrobial and molluscicidal activities. This research contributes to understanding the potential use of benzimidazole derivatives as antimicrobial agents Nofal et al., 2002.
Green Synthesis and Application
Nikpassand et al. (2016) demonstrated the green synthesis of novel azo-linked benzimidazoles, highlighting an environmentally friendly approach to synthesizing these compounds. This research underscores the importance of sustainable methods in chemical synthesis Nikpassand et al., 2016.
properties
IUPAC Name |
1-methyl-2-(naphthalen-1-ylmethylsulfanyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-21-18-12-5-4-11-17(18)20-19(21)22-13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYNOZXLPBSICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(naphthalen-1-ylmethyl)sulfanyl]-1H-benzimidazole |
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